

# Spectroscopic Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 2-Hydroxy-N-(2-hydroxyethyl)propanamide |
| Cat. No.:      | B1220602                                |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Hydroxy-N-(2-hydroxyethyl)propanamide**, a compound of interest in various scientific and industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Hydroxy-N-(2-hydroxyethyl)propanamide** (also known by its synonym, N-(2-Hydroxyethyl)lactamide). It is important to note that while the existence of certain spectra is confirmed in publicly available databases, direct access to the raw numerical data may be restricted.

## Table 1: Nuclear Magnetic Resonance (NMR) Data

A  $^1\text{H}$  NMR spectrum for **2-Hydroxy-N-(2-hydroxyethyl)propanamide** was not identified in the conducted searches. A  $^{13}\text{C}$  NMR spectrum is available in the SpectraBase database, however, the chemical shift data was not accessible through the free version of the service.[\[1\]](#)

| <sup>1</sup> H NMR Data | <sup>13</sup> C NMR Data                                  |
|-------------------------|-----------------------------------------------------------|
| Data Not Available      | Spectrum available on SpectraBase (Data not retrieved)[1] |

## Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks have been extracted from the gas-phase IR spectrum available on the NIST WebBook.[2]

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode Assignment (Tentative) |
|--------------------------------|-----------------------------------------|
| ~3400 (broad)                  | O-H and N-H stretching                  |
| ~2950                          | C-H stretching                          |
| ~1650                          | C=O stretching (Amide I)                |
| ~1550                          | N-H bending (Amide II)                  |
| ~1050                          | C-O stretching                          |

## Table 3: Mass Spectrometry (MS) Data

The following major peaks are observed in the electron ionization (EI) mass spectrum available on the NIST WebBook.[3] The spectrum shows a molecular ion peak, confirming the compound's molecular weight.

| m/z | Relative Intensity<br>(Approximate) | Fragment Assignment<br>(Tentative)      |
|-----|-------------------------------------|-----------------------------------------|
| 133 | Low                                 | [M] <sup>+</sup> (Molecular Ion)        |
| 102 | Moderate                            | [M - CH <sub>2</sub> OH] <sup>+</sup>   |
| 74  | High                                | [CH(OH)CONH <sub>2</sub> ] <sup>+</sup> |
| 45  | High                                | [CH(OH)CH <sub>3</sub> ] <sup>+</sup>   |
| 44  | Very High                           | [CONH <sub>2</sub> ] <sup>+</sup>       |

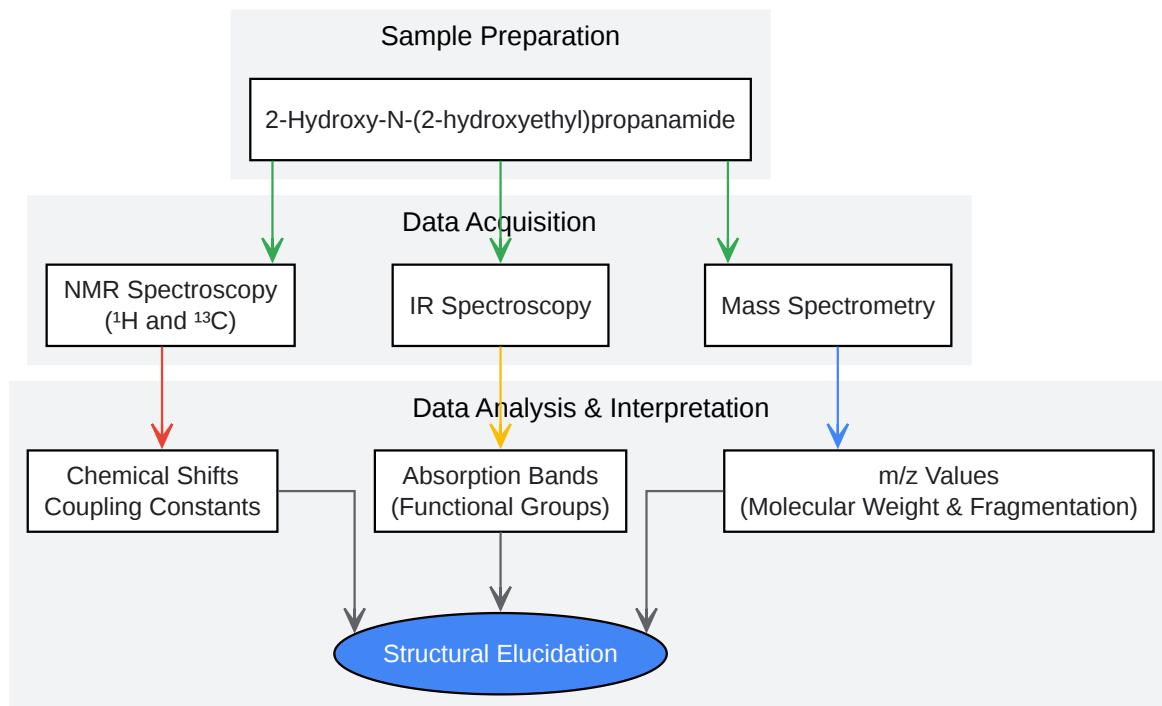
## Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Hydroxy-N-(2-hydroxyethyl)propanamide** would be prepared in a suitable deuterated solvent, such as Deuterium Oxide ( $D_2O$ ) or Chloroform-d ( $CDCl_3$ ), at a concentration of approximately 5-10 mg/mL. The sample is then transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1H$  NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For  $^{13}C$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is generally required due to the lower natural abundance of the  $^{13}C$  isotope.

### Infrared (IR) Spectroscopy


The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of  $4000-400\text{ cm}^{-1}$  by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-N-(2-hydroxyethyl)propanamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]

- 2. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- 3. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220602#spectroscopic-data-for-2-hydroxy-n-2-hydroxyethyl-propanamide-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)